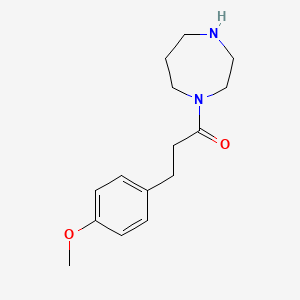
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, commonly referred to as 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one or 1DMPP, is an organic compound that has been studied extensively in the scientific community. It is a cyclic amide derivative of 1,4-diazepan-1-one, which is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). 1DMPP has been studied in a variety of fields, including pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
1DMPP acts as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. It binds to the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor and activates it, resulting in an increase in the activity of the receptor. This activation of the receptor leads to an increase in the amount of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one released from the neuron, which in turn results in an inhibition of neuronal excitability.
Biochemical and Physiological Effects
1DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This activation of the receptor results in an increase in the amount of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one released from the neuron, which in turn results in an inhibition of neuronal excitability. Furthermore, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition of monoamine oxidase results in an increase in the levels of neurotransmitters in the brain, which can lead to an increase in cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
1DMPP has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1DMPP is its ability to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This makes it a useful tool for studying the effects of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one on neuronal excitability. Additionally, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, which can be useful for studying the effects of monoamine oxidase on neurotransmitter levels. However, 1DMPP also has several limitations. It is not water-soluble and must be dissolved in a solvent before it can be used in experiments. Additionally, 1DMPP is not very stable and can degrade over time.
Zukünftige Richtungen
1DMPP has many potential future directions for research. It could be further studied as a potential therapeutic agent for various neurological disorders, such as epilepsy, anxiety, and depression. Additionally, it could be studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor for the treatment of neurological conditions. Furthermore, 1DMPP could be studied as a potential inhibitor of monoamine oxidase for the treatment of neurological disorders. Additionally, it could be studied as a potential tool for studying the effects of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one and monoamine oxidase on neuronal excitability and neurotransmitter levels. Finally, 1DMPP could be further studied as a potential tool for studying the effects of various drugs on the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor and monoamine oxidase.
Synthesemethoden
1DMPP can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride and anhydrous sodium acetate. This reaction produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one. Another method involves the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride, anhydrous sodium acetate, and anhydrous sodium hydroxide. This reaction also produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1DMPP has been extensively studied in the scientific community. It has been used in a variety of studies, including those related to pharmacology, neuroscience, and biochemistry. In pharmacology, 1DMPP has been studied as a potential therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression. In neuroscience, 1DMPP has been studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. In biochemistry, 1DMPP has been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Eigenschaften
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-6-3-13(4-7-14)5-8-15(18)17-11-2-9-16-10-12-17/h3-4,6-7,16H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMXXWBUPTQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)
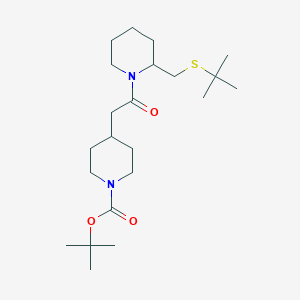
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)


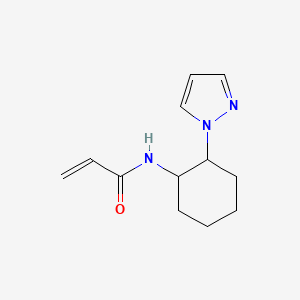
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)

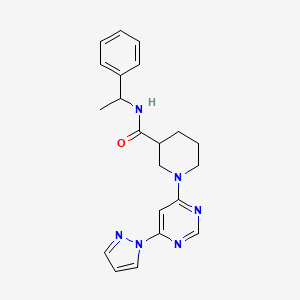
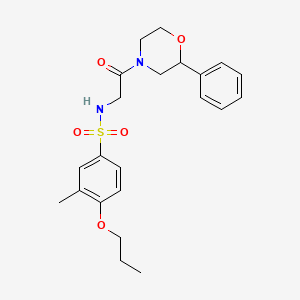
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)